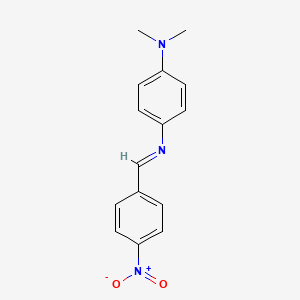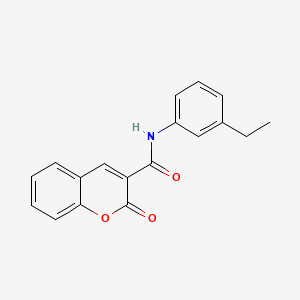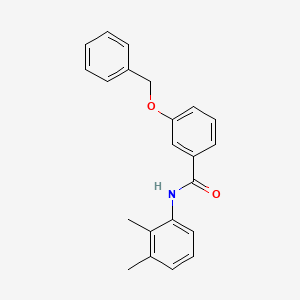
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine, also known as DNNB, is a compound that has been widely used in scientific research due to its unique properties. DNNB is a yellow crystalline solid that is soluble in organic solvents. It has been used as a fluorescent probe to detect and quantify metal ions, as well as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine depends on its application. In metal ion sensing, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine binds to metal ions through its nitro group, which forms a complex with the metal ion. In photodynamic therapy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine is activated by light, which causes it to generate reactive oxygen species that can damage cellular structures. In fluorescence microscopy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine is excited by light of a specific wavelength, causing it to emit fluorescence that can be detected and visualized.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been shown to have minimal biochemical and physiological effects in vitro. However, more studies are needed to determine its effects in vivo.
实验室实验的优点和局限性
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has several advantages for lab experiments, including its high selectivity for metal ions and its ability to generate reactive oxygen species in photodynamic therapy. However, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine also has limitations, such as its potential toxicity and the need for specific light sources in fluorescence microscopy.
未来方向
There are several future directions for research on N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine. One area of interest is the development of new metal ion sensors based on N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine that can detect other metal ions with high selectivity. Another area of interest is the optimization of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine as a photosensitizer for photodynamic therapy, including the development of new light sources that can activate N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine more efficiently. Additionally, the use of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine in fluorescence microscopy could be expanded to label and visualize other cellular structures and organelles.
合成方法
The synthesis of N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine involves the condensation of 4-nitrobenzaldehyde and N,N-dimethyl-1,4-phenylenediamine in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
科学研究应用
N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used in various scientific research applications, including metal ion sensing, photodynamic therapy, and fluorescence microscopy. N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and quantifying these ions in biological samples. In photodynamic therapy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used as a photosensitizer to generate reactive oxygen species that can kill cancer cells. In fluorescence microscopy, N,N-dimethyl-N'-(4-nitrobenzylidene)-1,4-benzenediamine has been used as a fluorescent probe to label and visualize cellular structures.
属性
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-9-5-13(6-10-14)16-11-12-3-7-15(8-4-12)18(19)20/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKOCHANTYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)




![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)